3-Methoxy Substituent: Electronic & Steric Effects
The 3-methoxyphenyl group of 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde confers a balanced lipophilic-hydrophilic profile that differs from other positional isomers and heteroaryl analogs. As measured by calculated LogP and topological polar surface area (tPSA), the compound exhibits an XLogP3 of 1.3 and a tPSA of 52.1 Ų . In comparison, the 2-(4-methoxyphenyl) isomer (CAS 1119398-71-8) shows a slightly higher XLogP3 of 1.5 and identical tPSA, while the 2-phenyl analog (CAS 1119398-69-4) has a lower XLogP3 of 1.1 [1]. These differences in lipophilicity can impact cell permeability, protein binding, and off-target promiscuity in drug candidates. The meta-methoxy substitution provides a unique electronic distribution on the pyrimidine ring, as evidenced by distinct ¹H NMR shifts (aldehyde proton at δ ~10.1 ppm; aromatic protons at δ 7.0-9.0 ppm) .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde: XLogP3 = 1.5; 2-Phenylpyrimidine-5-carbaldehyde: XLogP3 = 1.1 |
| Quantified Difference | ΔLogP = -0.2 vs. para isomer; +0.2 vs. unsubstituted phenyl |
| Conditions | Calculated using XLogP3 algorithm; standardized against known experimental data [1] |
Why This Matters
Even small changes in LogP (Δ0.2-0.4) can alter membrane permeability and off-target binding, necessitating exact compound procurement for SAR studies.
- [1] PubChem. '2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde.' National Center for Biotechnology Information. PubChem CID 97774. View Source
